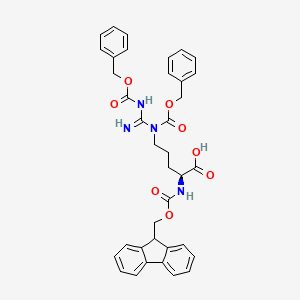
N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-Nd,Nw-bis((benzyloxy)carbonyl)-L-arginine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Arg(Z)2-OH: is a derivative of arginine, an amino acid, and is widely used in peptide synthesis. The compound is characterized by the presence of the 9-fluorenylmethoxycarbonyl (Fmoc) group, which serves as a protective group for the amino function, and two benzyloxycarbonyl (Z) groups that protect the guanidino side chain of arginine. This compound is particularly valuable in solid-phase peptide synthesis due to its stability and ease of removal under specific conditions .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of Fmoc-Arg(Z)2-OH typically involves the protection of the arginine molecule One common method starts with the protection of the guanidino group of arginine using benzyloxycarbonyl (Z) groupsThe process involves several steps, including the use of reagents like N,N’-bis(tert-butoxycarbonyl)-S-methylisothiourea and Fmoc-OSu (9-fluorenylmethoxycarbonyl succinimide) under controlled conditions .
Industrial Production Methods: In industrial settings, the synthesis of Fmoc-Arg(Z)2-OH is often carried out using solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The use of solvents like N-butylpyrrolidinone (NBP) and coupling agents such as diisopropylcarbodiimide (DIC) and OxymaPure ensures high yields and purity .
化学反应分析
Types of Reactions: Fmoc-Arg(Z)2-OH undergoes various chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using basic conditions, typically with piperidine.
Coupling Reactions: The compound is used in peptide bond formation, where it reacts with other amino acids or peptide fragments to form longer peptide chains.
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal; hydrogenolysis or trifluoroacetic acid (TFA) for Z group removal.
Coupling: Diisopropylcarbodiimide (DIC) and OxymaPure are commonly used as coupling agents.
Major Products: The primary products formed from these reactions are peptides with specific sequences, where Fmoc-Arg(Z)2-OH contributes the arginine residue with its side chain protected during the synthesis .
科学研究应用
Chemistry: Fmoc-Arg(Z)2-OH is extensively used in the synthesis of peptides and proteins. Its protective groups allow for the selective deprotection and coupling of amino acids, facilitating the synthesis of complex peptides .
Biology and Medicine: In biological research, peptides synthesized using Fmoc-Arg(Z)2-OH are used to study protein-protein interactions, enzyme functions, and cellular signaling pathways. In medicine, these peptides are explored for therapeutic applications, including as potential drugs and vaccines .
Industry: The compound is used in the production of peptide-based materials, such as hydrogels, which have applications in drug delivery, tissue engineering, and diagnostics .
作用机制
The mechanism of action of Fmoc-Arg(Z)2-OH primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino function during the synthesis, preventing unwanted reactions. Upon removal of the Fmoc group, the free amino group can participate in peptide bond formation. The Z groups protect the guanidino side chain of arginine, ensuring that it remains intact during the synthesis .
相似化合物的比较
Fmoc-Arg(Pbf)-OH: Another arginine derivative with a different protective group (Pbf) for the guanidino side chain.
Fmoc-Arg(Boc)2-OH: Uses tert-butoxycarbonyl (Boc) groups for protection.
Uniqueness: Fmoc-Arg(Z)2-OH is unique due to its dual Z group protection, which provides stability and compatibility with various reaction conditions. This makes it particularly useful in the synthesis of peptides that require stringent protection of the arginine side chain .
属性
分子式 |
C37H36N4O8 |
|---|---|
分子量 |
664.7 g/mol |
IUPAC 名称 |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[phenylmethoxycarbonyl-(N-phenylmethoxycarbonylcarbamimidoyl)amino]pentanoic acid |
InChI |
InChI=1S/C37H36N4O8/c38-34(40-36(45)47-22-25-12-3-1-4-13-25)41(37(46)49-23-26-14-5-2-6-15-26)21-11-20-32(33(42)43)39-35(44)48-24-31-29-18-9-7-16-27(29)28-17-8-10-19-30(28)31/h1-10,12-19,31-32H,11,20-24H2,(H,39,44)(H,42,43)(H2,38,40,45)/t32-/m0/s1 |
InChI 键 |
PLFMYBVQTIUHOB-YTTGMZPUSA-N |
手性 SMILES |
C1=CC=C(C=C1)COC(=O)NC(=N)N(CCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5=CC=CC=C5 |
规范 SMILES |
C1=CC=C(C=C1)COC(=O)NC(=N)N(CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


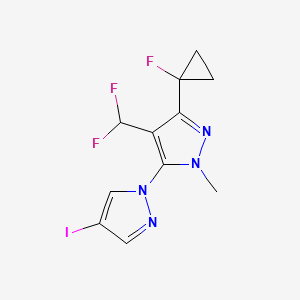
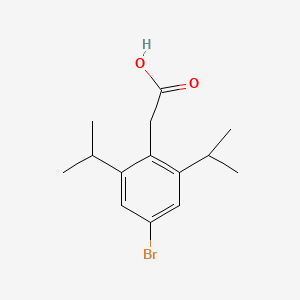
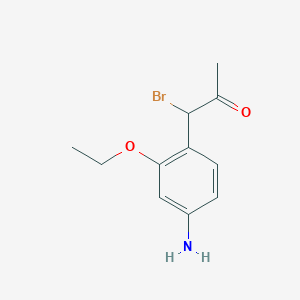
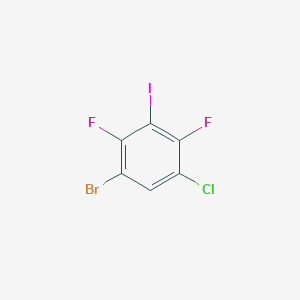
![2-Amino-1H-benzo[d]imidazole-5-sulfonyl chloride](/img/structure/B14041348.png)

![tert-Butyl (4-(dipropylcarbamoyl)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-benzo[b]azepin-2-yl)carbamate](/img/structure/B14041360.png)
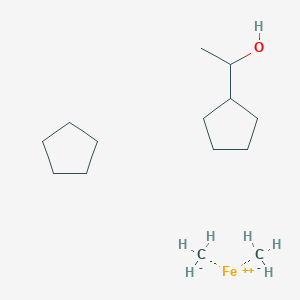
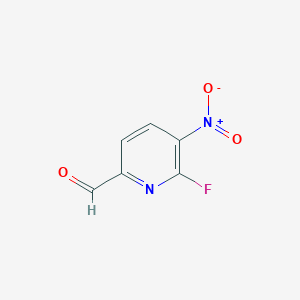
![N-Methyl-2-azaspiro[4.4]nonan-4-amine](/img/structure/B14041379.png)
![(2R)-2-[[(3R)-3-(1,3-benzodioxol-5-yl)-3-[(6-methoxynaphthalen-2-yl)sulfonylamino]propanoyl]amino]-3-[4-[[(2S,6R)-2,6-dimethylpiperidin-1-yl]methyl]phenyl]-N-propan-2-ylpropanamide;hydrochloride](/img/structure/B14041384.png)
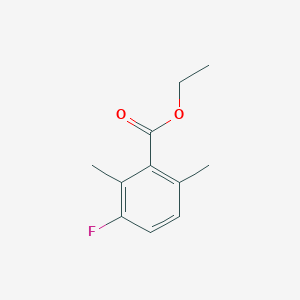
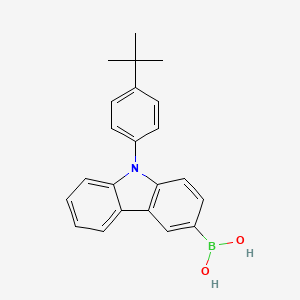
![Ethyl 5-chlorothiazolo[5,4-d]pyrimidin-2-ylcarbamate](/img/structure/B14041393.png)
